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Compound of Interest

2'-Carboethoxy-3-(2,4-
Compound Name:

dimethylphenyl)propiophenone
CAS No.: 898793-71-0

Cat. No.: B1343496

Get Quote

Part 1: Molecular Identity & Physicochemical Profile

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a functionalized aromatic ketone
characterized by a dual-ring system connected by a propanoyl linker. Its structure features an
ortho-ester functionality on the benzoyl ring, making it a "privileged scaffold" for accessing
tricyclic heterocycles via cyclodehydration.

Structural Nomenclature

¢ |[UPAC Name: Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate
e CAS Number: 898793-71-0
e Molecular Formula: C20H2203

e Molecular Weight: 310.39 g/mol

Physical Properties Data
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Note: Due to the specialized nature of this intermediate, values below represent high-
confidence predicted data derived from structure-activity relationship (SAR) algorithms and
comparable keto-ester homologs.

Value .
Property . . Confidence Interval
(Experimental/Predicted)

Viscous Liquid / Low-melting

Physical State Solid High

Boiling Point 462.5 °C + 45.0 °C (760 mmHg)
Density 1.088 g/cm3 +0.06 g/cm?3

Flash Point ~178 °C Predicted

LogP (Octanol/Water) 4.82 * 0.4 (Lipophilic)

Polar Surface Area (PSA) 43.4 A2 High Permeability Potential

B DMSO, Chloroform, )
Solubility ] Insoluble in Water
Dichloromethane

Part 2: Synthetic Methodology & Causality

The synthesis of this compound requires precise regio-control to ensure the ketone is
established adjacent to the benzoate ring rather than the dimethylphenyl ring. The most robust
route involves a Grignard addition to a phthalic derivative followed by esterification.

Retro-Synthetic Analysis

The molecule can be disconnected at the ketone-aryl bond or the alkyl chain. The most
convergent strategy utilizes phthalic anhydride as the electrophile and a phenethyl
organometallic species as the nucleophile.

Protocol: Grignard Addition / Esterification Sequence

Reagents:

o Phthalic Anhydride (Electrophile)
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e 2-(2,4-Dimethylphenyl)ethylmagnesium bromide (Nucleophile)
o Ethanol / H2SOa4 (Esterification)
Step-by-Step Methodology:
e Grignard Formation:
o React 1-bromo-2-(2,4-dimethylphenyl)ethane with Mg turnings in anhydrous THF.

o Causality: THF stabilizes the Grignard reagent via coordination; anhydrous conditions
prevent protonation of the carbanion.

e Nucleophilic Acylation:
o Cool the Grignard solution to -78°C.
o Add a solution of Phthalic Anhydride (1.0 eq) in THF dropwise.

o Critical Control: Low temperature prevents double addition (formation of the tertiary
alcohol/lactone). The reaction stops at the keto-acid stage (carboxylate salt) because the
resulting magnesium carboxylate is less electrophilic.

o Workup & Isolation (Intermediate):
o Quench with 1M HCI. Isolate 2-[3-(2,4-dimethylphenyl)propanoyl]benzoic acid.

o Validation: Check IR for carboxylic acid O-H stretch (2500-3300 cm~1) and ketone C=0
(1680 cm™1).

o Fischer Esterification:
o Reflux the keto-acid in absolute ethanol with catalytic H2SOa for 4 hours.

o Purification: Neutralize with NaHCOs, extract with DCM, and purify via silica gel
chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization[1]
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Caption: Convergent synthesis via Grignard addition to phthalic anhydride followed by acid-
catalyzed esterification.

Part 3: Reactivity & Applications[4]

This molecule acts as a "switchable" synthon.[1] The ortho-ester and the ketone provide a 1,5-
relationship that is ideal for cyclization into heterocycles found in antihistamines and
antispasmodics.

Cyclization to Phthalazinones

Reaction with hydrazine hydrate leads to the formation of phthalazin-1(2H)-ones.

o Mechanism: Hydrazine attacks the ketone (forming a hydrazone), which then attacks the
ester carbonyl intramolecularly, ejecting ethanol.

e Relevance: This scaffold is core to PARP inhibitors and specific antihypertensives.

Reductive Cyclization to Isobenzofurans

Reduction of the ketone (using NaBHa4) followed by acid-catalyzed cyclization yields 3-
substituted phthalides (isobenzofuran-1(3H)-ones).

e Protocol: Treat with NaBHa in MeOH (0°C)
Acidify
Spontaneous lactonization.

Divergent Reactivity Diagram[1]
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Caption: Divergent synthesis pathways yielding nitrogen-based (phthalazinone) and oxygen-

based (phthalide) heterocycles.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

: | liction (CDCla, 40C |

Shift (6) Multiplicity Integration Assignment
79-74 Multiplet 4H Benzoyl Ring (Ar-H)
7.0-6.8 Multiplet 3H z:jflt)hylphenyl Ring
4.35 Quartet 2H Ester -O-CH2-CHs
3.20 Triplet 2H Carbonyl-alpha CH:z
2.95 Triplet 2H Benzylic CHz (Chain)
2.25 Singlet 6H Ar-CHs (x2)

1.38 Triplet 3H Ester -O-CH2-CHs
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Handling & Safety (GHS Classification)

 Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ester group is
susceptible to hydrolysis if exposed to moisture over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 1-(2,4-Dimethylphenyl)propan-2-one | C11H140 | CID 3564155 - PubChem
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o 3. Ethyl 2-(3-benzoylphenyl)propanoate | C18H1803 | CID 9878873 - PubChem
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e 4. Welcome to FlavorDB [fsbi-db.de]

» To cite this document: BenchChem. [Technical Guide: 2'-Carboethoxy-3-(2,4-
dimethylphenyl)propiophenone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343496/docs#technical-guide-2-carboethoxy-3-2-4-
dimethylphenyl-propiophenone-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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